2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid (MPCA) is an important organic compound of the pyrimidine family. It is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. MPCA is also used as a starting material in the synthesis of other compounds such as 4-methylpiperidine-1-carboxylic acid (MPCA) and 4-methylpiperidine-2-carboxylic acid (MP2CA). MPCA has a wide range of applications in the pharmaceutical and agrochemical industries due to its unique properties.
Scientific Research Applications
PET Imaging Agents for Neuroinflammation
The synthesis of derivatives related to 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid for potential use as PET imaging agents targeting the IRAK4 enzyme in neuroinflammation has been explored. The synthesis process involves multiple steps, culminating in compounds with high radiochemical yield and purity, showcasing the compound's potential in neuroimaging and inflammation studies (Xiaohong Wang et al., 2018).
Photoinduced CO-Release Molecules
Ruthenium(II) polypyridyl complexes, including those derived from 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, have been synthesized for their potential use as photoactivated carbon monoxide-releasing molecules (PhotoCORMs). These complexes are being investigated for their applications in biosensing and biomedical fields, offering a novel approach to controlled CO release in therapeutic contexts (Caroline Bischof et al., 2013).
Cholinesterase and Aβ-Aggregation Inhibitors
A class of 2,4-disubstituted pyrimidine derivatives has been designed and synthesized, showing dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This research highlights the potential of pyrimidine derivatives in the development of therapeutics for Alzheimer's disease, offering a dual mechanism of action for tackling the disease's pathogenesis (T. Mohamed et al., 2011).
Histamine H4 Receptor Ligands
The development of 2-aminopyrimidine-containing ligands for the histamine H4 receptor has been carried out, with optimization studies leading to compounds showing potent in vitro activity and efficacy in anti-inflammatory and pain models. This research demonstrates the utility of pyrimidine derivatives in modulating immune responses and pain, providing insights into the design of new therapeutics (R. Altenbach et al., 2008).
Analgesic Properties Optimization
Studies on modifying the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives have been conducted to enhance their analgesic properties. The research found that specific modifications lead to increased biological activity, suggesting the potential for developing new pain relief medications (I. Ukrainets et al., 2015).
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYGRGTBJYLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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